(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride
Description
(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride (CAS: 1019852-03-9 or 63214-56-2) is a synthetic organic compound with the molecular formula C₁₁H₂₃Cl₂N₃O and a molecular weight of 284.23 g/mol . It features a piperidine ring connected via a ketone bridge to a 4-methylpiperazine moiety, with two hydrochloride counterions enhancing its aqueous solubility. This compound is primarily used in research settings, as indicated by its storage requirements (sealed, dry, room temperature) and availability through specialized suppliers for laboratory use .
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-piperidin-4-ylmethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.2ClH/c1-13-6-8-14(9-7-13)11(15)10-2-4-12-5-3-10;;/h10,12H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYMLZLAIOASOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63214-56-2 | |
| Record name | 1-methyl-4-(piperidine-4-carbonyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride typically involves multiple steps, starting with the reaction of piperazine derivatives with appropriate reagents to introduce the methyl group and the piperidin-4-yl-methanone moiety. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reagent concentrations. The process involves continuous monitoring to ensure the purity and yield of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its dihydrochloride form.
Chemical Reactions Analysis
(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the compound. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines
Major Products Formed:
Oxidized derivatives
Reduced derivatives
Substituted derivatives
Scientific Research Applications
(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industrial processes, it is used as a catalyst or a reagent in the production of other chemicals.
Mechanism of Action
The mechanism by which (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of the target compound with analogous piperazine/piperidine derivatives:
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Salt Form | Key Substituents/Features | Purity (%) |
|---|---|---|---|---|---|
| Target Compound (1019852-03-9) | C₁₁H₂₃Cl₂N₃O | 284.23 | Dihydrochloride | Piperidine + 4-methylpiperazine + ketone | 95.0 |
| 4-(Diphenylmethoxy)piperidine HCl (65214-86-0) | C₁₈H₂₁NO•HCl | 303.83 | Hydrochloride | Piperidine + diphenylmethoxy | N/A |
| EHT 4063 (Not specified) | C₂₃H₂₉Cl₂N₃O₃ | 490.41 | Dihydrochloride | Pyranone core + 4-methylpiperazinyl-methyl | N/A |
| 4-(Aminomethyl)piperidin-1-ylmethanone diHCl (1286265-79-9) | C₁₂H₁₇N₃O•2HCl | 292.2 | Dihydrochloride | Piperidine + aminomethyl + pyridinyl | N/A |
| (4-Methyl-piperidin-4-yl)-4-methyl-piperazin-1-yl-methanone diHCl (1134741-37-9) | C₁₂H₂₅Cl₂N₃O | 298.25 | Dihydrochloride | Methylpiperidine + methylpiperazine + ketone | ≥95 |
Key Observations :
- Salt Form: The dihydrochloride salts (target compound, EHT 4063, and others) generally exhibit higher aqueous solubility compared to mono-hydrochloride derivatives (e.g., 4-(Diphenylmethoxy)piperidine HCl) .
- Synthetic Complexity: Compounds with fused heterocycles (e.g., EHT 4063’s pyranone core) require multi-step synthesis, while the target compound’s linear piperidine-piperazine structure may be synthesized via straightforward coupling reactions .
Research and Development Implications
The target compound’s modular structure allows for derivatization at the piperidine or piperazine rings, enabling optimization for solubility, target affinity, or metabolic stability. For example:
- Introducing pyridinyl groups (as in 4-(Aminomethyl)piperidin-1-ylmethanone diHCl) could enhance interactions with metal ions in enzymatic active sites .
- Adding methyl groups to the piperidine ring (as in 1134741-37-9) may reduce conformational flexibility, improving selectivity for specific receptors .
Biological Activity
(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride is a synthetic compound characterized by its unique structure, which combines piperazine and piperidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology and drug development. Its molecular formula is , and it is known for various applications in therapeutic contexts.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound has been shown to modulate the activity of certain molecular targets, leading to various physiological effects:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Receptor Interaction : The compound can bind to dopamine receptors, particularly the D3 subtype, which is crucial for neuropsychiatric disorders. This interaction can promote β-arrestin translocation and G protein activation, impacting neurodegenerative processes .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound, revealing its potential therapeutic applications:
- Dopamine Receptor Agonism : A study highlighted that related compounds exhibit selective agonist activity at the D3 dopamine receptor, promoting neuroprotective effects against dopaminergic neuron degeneration .
- Antibacterial Activity : Preliminary investigations suggest that derivatives of piperazine-based compounds, including this compound, may possess antibacterial properties against gram-positive bacteria .
- Synthetic Applications : The compound serves as a building block in the synthesis of other pharmaceutical agents, demonstrating its versatility in drug design and development.
Data Table: Biological Activity Overview
Structural Activity Relationship (SAR)
The structure of this compound plays a significant role in its biological activity. Studies have focused on modifying different regions of the molecule to enhance its potency and selectivity:
- Substituent Variations : Modifications on the piperazine ring have been explored to optimize receptor binding and reduce off-target effects.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride, and how is purity validated?
- Synthesis Steps :
Nucleophilic Substitution : React 4-chloronitrobenzene with 4-methylpiperazine in a polar aprotic solvent (e.g., DMF) using a base (e.g., K₂CO₃) to form the intermediate .
Reduction : Reduce the nitro group to an amine using sodium borohydride or catalytic hydrogenation .
Salt Formation : Treat the free base with hydrochloric acid to precipitate the dihydrochloride salt .
- Purity Validation :
- HPLC : Quantify impurities (<1% threshold) using reverse-phase C18 columns and UV detection at 254 nm .
- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR (e.g., δ 2.3 ppm for methylpiperazine protons) .
Q. How is the compound’s solubility profile determined, and which solvents are optimal for biological assays?
- Methodology :
- Shake-Flask Method : Measure solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C .
- UV-Vis Spectroscopy : Quantify concentration via absorbance at λmax (e.g., 280 nm) .
- Optimal Solvents :
- DMSO : Preferred for stock solutions (≥50 mg/mL solubility) .
- Aqueous Buffers : Use ≤1% DMSO to avoid cellular toxicity in assays .
Advanced Research Questions
Q. How can synthesis yield be optimized under varying reaction conditions?
- Key Parameters :
- Temperature : Increase from 80°C to 120°C improves reaction kinetics but risks decomposition (monitor via TLC) .
- Catalyst : Use Pd/C (5% w/w) for nitro-group reduction, achieving >90% yield .
Q. How should researchers resolve contradictions between in vitro and in vivo pharmacological activity data?
- Strategies :
Metabolic Stability Assays : Use liver microsomes to assess first-pass metabolism differences .
Plasma Protein Binding : Measure free fraction via equilibrium dialysis; adjust dosing in vivo .
Tissue Distribution Studies : Radiolabel the compound (e.g., ¹⁴C) to track bioavailability .
Q. What computational methods predict the compound’s interaction with kinase targets?
- Protocol :
- Molecular Docking : Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase; ΔG ≤ -8 kcal/mol indicates high affinity) .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns (RMSD ≤2 Å confirms stable binding) .
- Validation : Cross-reference with SPR (surface plasmon resonance) binding assays (KD ≤100 nM) .
Safety and Handling
Q. What safety protocols are critical for handling this compound in the lab?
- PPE Requirements :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
